6-Amino-5-bromoquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

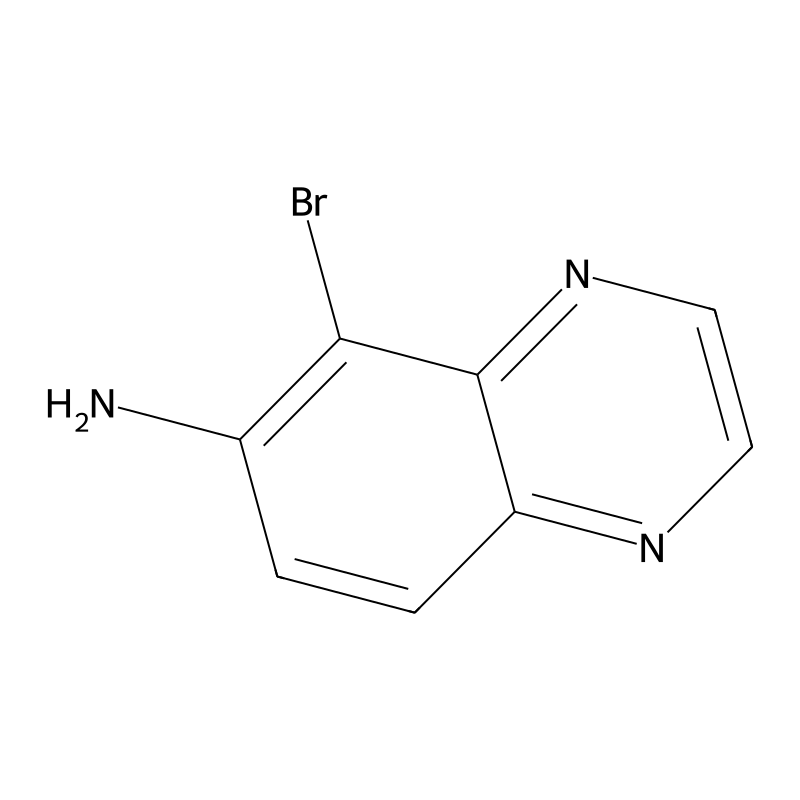

6-Amino-5-bromoquinoxaline is a chemical compound with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol. It is classified as a brominated derivative of quinoxaline, which is a bicyclic aromatic compound containing nitrogen atoms. The structure of 6-amino-5-bromoquinoxaline features an amino group (-NH2) and a bromine atom (Br) positioned on the quinoxaline ring, specifically at the 6 and 5 positions, respectively. This compound is recognized for its relevance in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceuticals, including compounds related to glaucoma treatments .

- Cyclization Reaction: The initial step involves the reaction of glyoxal with 4-nitrobenzene-1,2-diamine to form 6-nitroquinoxaline.

- Reduction Reaction: The nitro group in 6-nitroquinoxaline is reduced to an amino group using palladium catalysts or Raney nickel, yielding 6-aminoquinoxaline.

- Bromination Reaction: The final step involves bromination of 6-aminoquinoxaline using N-bromosuccinimide or other brominating agents in halogenated solvents, producing 6-amino-5-bromoquinoxaline .

6-Amino-5-bromoquinoxaline exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as an antibacterial agent and has shown promise in modulating various biological pathways. Notably, it serves as an intermediate in the synthesis of brimonidine tartrate, a medication used to lower intraocular pressure in glaucoma patients. Its structural characteristics allow it to interact with biological targets effectively, making it a valuable compound in drug development .

The synthesis methods for 6-amino-5-bromoquinoxaline can be summarized as follows:

- Starting Material: The process begins with 4-nitrobenzene-1,2-diamine.

- Cyclization: This is achieved by reacting the starting material with glyoxal in water to produce 6-nitroquinoxaline.

- Reduction: The nitro group is reduced using palladium on carbon or Raney nickel under controlled conditions.

- Bromination: Finally, bromination occurs using N-bromosuccinimide or similar agents in halogenated solvents like methylene dichloride at temperatures ranging from 0 to 85 °C .

The primary applications of 6-amino-5-bromoquinoxaline include:

- Pharmaceutical Development: It is mainly utilized as an intermediate in synthesizing drugs such as brimonidine tartrate for treating glaucoma.

- Research: Its unique structure allows for studies in medicinal chemistry and pharmacology to explore new therapeutic agents.

- Chemical Synthesis: It serves as a building block for various organic compounds due to its reactive functional groups .

Interaction studies involving 6-amino-5-bromoquinoxaline focus on its binding affinity to specific biological targets and its effects on cellular pathways. Research indicates that it may interact with receptors involved in ocular pressure regulation and has potential implications in treating conditions beyond glaucoma. Further studies are necessary to elucidate its full range of interactions and therapeutic potentials .

Several compounds share structural similarities with 6-amino-5-bromoquinoxaline, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Bromoquinoxaline | Bromine at position 5 | Lacks amino group; less biologically active |

| 6-Aminoquinoxaline | Amino group at position 6 | Precursor for various derivatives |

| Brimonidine Tartrate | Contains additional functional groups | Specifically designed for glaucoma treatment |

| Quinoxaline | Base structure without bromine or amino modifications | Less reactive; primarily used as a scaffold |

The uniqueness of 6-amino-5-bromoquinoxaline lies in its specific combination of bromine and amino functional groups, which enhances its reactivity and biological activity compared to other similar compounds .

XLogP3

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (33.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard